molecular formula C15H17N3OS B2676861 N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide CAS No. 1448133-77-4

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide

Cat. No.: B2676861
CAS No.: 1448133-77-4
M. Wt: 287.38
InChI Key: XIXFOATYNPNCQH-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a piperidine ring substituted with a 1,3-thiazol-2-yl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the amide and thiazole moieties) and conformational flexibility (due to the piperidine ring). Such features make it a candidate for medicinal chemistry research, particularly in targeting receptors or enzymes where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-5,8,11,13H,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFOATYNPNCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide has shown significant antimicrobial properties. Various derivatives of thiazole compounds have been reported to exhibit antibacterial and antifungal activities. For instance, thiazole derivatives have been synthesized and evaluated against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundE. coli32
Thiazole derivative AS. aureus24
Thiazole derivative BA. niger42

Anticancer Activity

Recent studies have indicated that thiazole-containing compounds may possess anticancer properties. For example, certain thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HT-29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring has been associated with enhanced activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHT-2915
Thiazole derivative CJurkat10

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the thiazole ring can significantly influence the compound's efficacy. For instance, substituents such as halogens or alkyl groups on the phenyl ring have been found to enhance both antimicrobial and anticancer activities .

Table 3: SAR Insights for Thiazole Derivatives

Substituent TypePosition on RingEffect on Activity
Halogen (Cl, Br)ParaIncreased antibacterial activity
Alkyl groupMetaEnhanced anticancer activity

Preclinical Studies

In preclinical studies, this compound has been evaluated for its potential as an immunomodulatory agent. Research indicated that derivatives could enhance cytokine release in human monocytic cell lines when used in combination with Toll-like receptor agonists .

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Piperidine-Thiazol Motifs

Several analogs share the benzamide-piperidine-thiazol scaffold but differ in substituents, leading to variations in activity and synthesis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Data/Activity Source
N-[1-(4-Aminobenzyl)piperidin-4-yl]nicotinamide (6g) Nicotinamide replaces benzamide; 4-aminobenzyl group 310.18 45.2 MS (ESI) m/z: 310.18 [M + H]⁺; lower yield suggests synthetic challenges
N-[1-(4-Guanidinobenzyl)piperidin-4-yl]nicotinamide (17g) Guanidine addition to benzyl group 353.20 20.7 HRMS m/z: 353.2012 [M + H]⁺; modified to enhance basicity or receptor interaction
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Ethylthioureido and CF₃ groups 449.21 64.2 ¹H-NMR (CDCl₃) confirms trifluoromethyl substitution; higher yield
Filapixant (WHO INN) 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl) 565.53 N/A Purinoreceptor antagonist; clinical relevance in inflammation

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in 8a) improve synthetic yields and stability .
  • Filapixant demonstrates how structural optimization (e.g., morpholinylmethoxy and methylthiazol groups) can confer specific receptor antagonism .
Piperidine-Benzamide Derivatives with Divergent Bioactivity

Compounds with similar backbones but divergent functional groups exhibit varied pharmacological profiles:

Compound Name Structural Differences Reported Activity Source
N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (1) Oxo-ethyl-piperidine linkage T-type calcium channel inhibition; potential for neuropathic pain management
Benzoyl fentanyl N-phenyl and phenethyl substitutions Opioid receptor agonism (high risk of abuse)
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130) Oxadiazole and fluorophenyl groups SARS-CoV-2 binding (ΔG = -8.2 kcal/mol); antiviral candidate

Key Observations :

  • T-type calcium channel inhibitors (e.g., compound 1) leverage the piperidine-benzamide scaffold for CNS applications, contrasting with the target compound’s unstudied neurological effects .
  • Benzoyl fentanyl highlights the risks of structural modifications that enhance receptor affinity without therapeutic control .
Thiazole-Containing Analogs

Thiazole rings are critical for π-π stacking and metabolic stability. Comparisons include:

Compound Name Thiazole Position/Substitution Key Data Source
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Sulfamoyl group replaces piperidine CAS 313405-34-4; molecular formula C₁₇H₁₅N₃O₃S₂
N-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-amine Thiazol-2-amine replaces benzamide Molecular weight 273.40 g/mol; no reported bioactivity

Key Observations :

  • the parent compound.
  • Thiazol-2-amine derivatives () lose the amide bond, reducing hydrogen-bonding capacity and likely altering pharmacokinetics.

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula m/z [M + H]⁺ Yield (%) Key Functional Groups
Target Compound C₁₆H₁₇N₃OS 300.11 N/A Benzamide, thiazolyl-piperidine
6g () C₁₈H₂₀N₄O 310.18 45.2 Nicotinamide, 4-aminobenzyl
8a () C₂₃H₂₅F₃N₄O₂S 449.21 64.2 Ethylthioureido, CF₃

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is a compound of significant interest due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological properties. The structural characteristics allow for interactions with various biological targets, enhancing its therapeutic potential.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results suggest that the compound could serve as a lead in the development of new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in reducing inflammation and pain associated with various conditions. Studies have shown that this compound can significantly lower inflammatory markers in vitro .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung carcinoma). The compound showed a dose-dependent reduction in cell viability:

Cell LineIC50 Value (μM)
MDA-MB-23110
A5498.107

Mechanistic studies suggest that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is mediated through various mechanisms:

  • Inhibition of Enzymes : The compound inhibits COX enzymes, leading to reduced prostaglandin synthesis.
  • Induction of Apoptosis : It activates caspases involved in apoptotic pathways, leading to programmed cell death in cancer cells.
  • Bacterial Targeting : The thiazole moiety enhances binding to bacterial targets, disrupting essential cellular functions.

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin. The results indicated that it had comparable or superior antibacterial activity against resistant strains of Staphylococcus aureus .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects in an animal model of arthritis. The administration of the compound resulted in significant reductions in swelling and pain scores compared to controls .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the piperidine-thiazole core via cyclization of precursors (e.g., 1,3-thiazole-2-amine and piperidin-4-yl derivatives) under basic conditions .
  • Step 2 : Benzamide coupling using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) to attach the benzoyl group to the piperidine nitrogen .
  • Critical Parameters : Temperature (0–25°C for coupling), solvent purity (anhydrous to prevent hydrolysis), and reaction time (monitored via TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 confirms regiochemistry and functional group integration (e.g., thiazole C-H protons at δ 7.2–8.1 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C15H16N3OS: 294.09) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve molecular conformation and intermolecular interactions?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol) .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL refines structures using least-squares minimization, analyzing bond angles (e.g., thiazole C-S-C ~86°) and hydrogen bonding (e.g., N-H···O interactions stabilizing crystal packing) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .
  • Statistical Analysis : Apply ANOVA to compare replicates; outliers may arise from solvent impurities (validate via HPLC) .
  • Structural Insights : Overlay crystallographic data with target protein PDB structures (e.g., kinase domains) to identify steric clashes or binding pose discrepancies .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Substitute benzamide with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity for nucleophilic targets .
  • Piperidine Optimization : Introduce methyl groups at C3 to reduce conformational flexibility and improve target selectivity .
  • High-Throughput Screening : Test libraries of analogs against panels of enzymes (e.g., cytochrome P450 isoforms) to prioritize lead compounds .

Q. How can in vitro assays validate target engagement and mechanism of action?

  • Methodological Answer :
  • Fluorescence Polarization : Label the compound with FITC and measure binding affinity to purified proteins (e.g., PARP1, Kd < 1 µM) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to determine on/off rates (e.g., kon = 1.2 × 10^4 M⁻¹s⁻¹) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., EGFR) to confirm loss of compound efficacy .

Q. How does the thiazole ring influence chemical stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS. Thiazole oxidation to sulfoxides occurs after 24 hours, reducing potency .
  • Stabilization Strategies : Co-administer antioxidants (e.g., ascorbic acid) or modify the thiazole with electron-donating groups (e.g., -OCH3) to slow degradation .

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